(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride
CAS No.: 30033-29-5
Cat. No.: VC0129735
Molecular Formula: C₉H₁₀ClNO₄
Molecular Weight: 231.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30033-29-5 |
|---|---|
| Molecular Formula | C₉H₁₀ClNO₄ |
| Molecular Weight | 231.63 |
| IUPAC Name | (3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H9NO4.ClH/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13;/h2-3,5,11-12H,1,10H2;1H/t5-;/m0./s1 |
| SMILES | C1C(C(=O)OC2=CC(=C(C=C21)O)O)N.Cl |
Introduction
Chemical Identity and Classification
(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride is a compound that belongs to the broader family of hydroxycoumarins. These compounds are derivatives of coumarin (2H-1-benzopyran-2-one) with hydroxyl group substitutions and are known for their diverse pharmacological properties. The "hydrochloride" designation indicates that this particular molecule exists as the hydrochloride salt form of the parent compound, (3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one.
This specific compound features a chiral center at the 3-position with an (S) absolute configuration, which is an important structural characteristic that likely influences its biological interactions and potential applications. The presence of multiple functional groups—including amino, hydroxyl, and lactone moieties—contributes to its chemical reactivity and biological significance.
The compound is primarily classified for research use only, with specific restrictions against human or veterinary applications as indicated by the manufacturer. This classification reflects its current status as a research chemical rather than an approved therapeutic agent.
Structural Characteristics
Molecular Structure
(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride possesses a heterocyclic structure based on the 3,4-dihydrocoumarin (chroman-2-one) scaffold. The molecular structure includes a benzene ring fused with a dihydropyrone ring, creating the characteristic coumarin nucleus. Specifically, the molecule contains:
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A benzene ring with two adjacent hydroxyl groups at positions 6 and 7
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A dihydropyrone ring with a carbonyl group at position 2
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An amino group at position 3 with (S) stereochemistry
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A hydrochloride counter-ion
This structural arrangement contributes to the compound's physical and chemical properties, including its solubility profile and potential for hydrogen bonding interactions.
Chemical Representation
The compound can be represented through various chemical notations, which are essential for its proper identification and reference in scientific literature. The standard chemical representations include:
| Representation Type | Notation |
|---|---|
| SMILES | C1C(C(=O)OC2=CC(=C(C=C21)O)O)N.Cl |
| Standard InChI | InChI=1S/C9H9NO4.ClH/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13;/h2-3,5,11-12H,1,10H2;1H/t5-;/m0./s1 |
| InChIKey | YVQRYXRJOZIZND-JEDNCBNOSA-N |
The stereochemistry at position 3 is explicitly represented in these notations, particularly in the InChI string where "/t5-;" indicates the (S) configuration .
Physical and Chemical Properties
Basic Properties
The physical and chemical properties of (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride determine its behavior in various environments, including biological systems. The following table summarizes its fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClNO4 |
| Molecular Weight | 231.63 g/mol |
| Exact Mass | 231.0298355 Da |
| Monoisotopic Mass | 231.0298355 Da |
| Physical State | Solid (presumed based on similar compounds) |
| Color | Not specified in available data |
These basic properties provide essential information for researchers working with this compound, particularly for analytical purposes and experimental design .
Structural Properties
The structural properties of the compound influence its interactions with biological targets and other molecules:
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 0 |
The significant number of hydrogen bond donors and acceptors suggests that the compound can engage in multiple hydrogen bonding interactions, which might be relevant for its potential biological activities. The absence of rotatable bonds indicates a relatively rigid structure, which could contribute to specific binding properties with potential biological targets .
Nomenclature and Identification
Systematic Names and Synonyms
The compound is known by several names and synonyms, which are used in different contexts within scientific literature and chemical databases:
| Name Type | Designation |
|---|---|
| IUPAC Name | (3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one;hydrochloride |
| Common Name | (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride |
| Alternative Names | (S)-3-Amino-6,7-dihydroxychroman-2-one hydrochloride; (S)-3-Amino-3,4-dihydro-6,7-dihydroxy-2H-1-benzopyran-2-one Hydrochloride |
This variety of nomenclature reflects the compound's structural complexity and the different systems used to name organic compounds .
Registry Numbers and Database Identifiers
Various databases and registration systems assign unique identifiers to this compound, facilitating its tracking and reference across scientific platforms:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 30033-29-5 |
| PubChem CID | 71313202 |
| DSSTox Substance ID | DTXSID20746993 |
| Wikidata | Q82695788 |
| Parent Compound CID | 71313203 ((3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one) |
Pharmacological Context
Hydroxycoumarin Class Properties
As a member of the hydroxycoumarin class, (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride potentially shares some of the biological and pharmacological properties associated with this class of compounds. Hydroxycoumarins are known for their diverse pharmacological activities, which may include:
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Antioxidant properties
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Anti-inflammatory effects
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Enzyme inhibition capabilities
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Potential anticancer activities
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Antimicrobial properties
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